Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Synthesis Yield optimization Process chemistry

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a β-ketophosphonate essential for E-selective Horner-Wadsworth-Emmons olefination in prostaglandin ω-chain construction. Its 2-oxo-4-phenylbutyl enolate-stabilizing framework delivers stereoselectivity and coupling efficiency unattainable with generic dimethyl methylphosphonate or triethyl phosphonoacetate. Dual procurement grades: ≥95% technical/synthetic grade for cost-effective process chemistry; ≥98% certified Bimatoprost Impurity 12 with full analytical certification (CoA, NMR, HRMS) and chain-of-custody for QC release testing, forced degradation studies, and regulatory submissions. Select the correct grade to ensure downstream purity and audit-readiness.

Molecular Formula C12H17O4P
Molecular Weight 256.23 g/mol
CAS No. 41162-19-0
Cat. No. B1301948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-oxo-4-phenylbutyl)phosphonate
CAS41162-19-0
Molecular FormulaC12H17O4P
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESCOP(=O)(CC(=O)CCC1=CC=CC=C1)OC
InChIInChI=1S/C12H17O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChIKeyONYIBVIIOCEBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0): Structural Baseline and Procurement Context


Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0) is an organophosphorus compound (molecular formula C12H17O4P, molecular weight 256.23 g/mol) that functions as a stabilized phosphonate ester . Its structural signature—a β-ketophosphonate motif bearing a phenylbutyl side chain—distinguishes it from generic alkyl phosphonates and confers specific reactivity in Horner-Wadsworth-Emmons (HWE) olefination chemistry . The compound exists as a light yellow liquid or white to off-white crystalline solid, with a boiling point of 120–122 °C at 0.5 mmHg and density of 1.152–1.2 g/cm³ [1]. It is commercially available as both a pharmaceutical intermediate and a certified impurity standard for bimatoprost .

Why Generic Substitution Fails: Functional Differentiation of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0)


Substitution with generic phosphonate esters (e.g., dimethyl methylphosphonate, triethyl phosphonoacetate, or dimethyl phosphite) is not functionally equivalent in applications requiring this specific β-ketophosphonate architecture. The 2-oxo-4-phenylbutyl motif provides a conjugated enolate-stabilizing framework that is absent in simpler alkyl or benzyl phosphonates, directly affecting both HWE olefination stereoselectivity and downstream coupling efficiency in prostaglandin analog synthesis [1]. Furthermore, the compound's dual identity as a synthetic intermediate and a certified bimatoprost impurity standard (Bimatoprost Impurity 12) creates a unique procurement scenario: materials sourced for intermediate use may not meet the purity and documentation requirements for pharmaceutical impurity reference applications, and vice versa . The evidence below quantifies these critical distinctions.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0)


Synthetic Efficiency: 95% Reaction Yield Using Methyl 3-Phenylpropanoate and Dimethyl Methylphosphonate

When prepared via the condensation of methyl 3-phenylpropanoate with dimethyl methylphosphonate, dimethyl (2-oxo-4-phenylbutyl)phosphonate is obtained with a reported yield of approximately 95% [1]. In contrast, alternative routes using phenylmethanol and dimethyl chlorophosphate followed by ester exchange typically yield 50–80%, while Kabachnik-Fields approaches achieve up to 90% under optimized conditions .

Synthesis Yield optimization Process chemistry

Purity Tier Differentiation: Commercial Grades from 85% Technical to ≥98% Certified Impurity Standard

Dimethyl (2-oxo-4-phenylbutyl)phosphonate is commercially supplied across distinct purity tiers, each serving a specific procurement purpose. Technical grade material is available at 85% purity (light yellow liquid) [1]. General synthetic grade material is routinely supplied at 95% purity , while high-purity grades suitable for analytical and reference applications reach ≥97–98% . Critically, material certified as Bimatoprost Impurity 12 (≥98% purity) includes full analytical documentation (NMR, HRMS, IR) and chain-of-custody certification required for pharmaceutical regulatory submissions [2].

Purity Quality control Pharmaceutical standards

Prostaglandin Analog Coupling Efficiency: Improved HWE Reaction for Latanoprost ω-Chain Construction

In an optimized HWE protocol for latanoprost synthesis, the use of dimethyl (2-oxo-4-phenylbutyl)phosphonate with lithium chloride (LiCl) in THF enabled efficient ω-side chain coupling, contributing to an overall latanoprost yield of 19.2% with exceptional final purity of 99.91% [1]. The improved HWE conditions with this specific phosphonate substrate, combined with subsequent (-)-diisopinocampheyl chloroborane reduction at -30°C, delivered greater stereoselectivity toward the desired 15(S)-alcohol product compared to alternative phosphonate reagents evaluated in earlier routes [2].

Horner-Wadsworth-Emmons Prostaglandin synthesis Latanoprost

Regulatory Dual-Use: Bimatoprost Impurity 12 Certified Reference Material

This compound is officially designated and commercially supplied as Bimatoprost Impurity 12 (also referred to as Bimatoprost Impurity 1 in some vendor catalogs), with certified CAS 41162-19-0 and typical purity ≥98% for pharmaceutical reference use [1]. Generic dimethyl phosphonate esters (e.g., dimethyl methylphosphonate, dimethyl phosphite) or even structurally analogous diisopropyl (2-oxo-4-phenylbutyl)phosphonate (CAS 1189399-14-1, 90% yield route [2]) lack this certified impurity designation and the accompanying regulatory documentation (Certificate of Analysis, structural confirmation by NMR/HRMS).

Impurity standard Bimatoprost Pharmaceutical quality control

Physical Form and Stability: Crystalline vs. Liquid Phase Availability

Dimethyl (2-oxo-4-phenylbutyl)phosphonate can be obtained as either a light yellow liquid (technical grade, 85%) [1] or a white to off-white crystalline powder (higher purity grades, 95–98%) with a reported melting point of 70–73°C when crystalline [2]. In contrast, generic stabilized phosphonate HWE reagents (e.g., triethyl phosphonoacetate) are typically liquids exclusively, while diisopropyl (2-oxo-4-phenylbutyl)phosphonate is reported only as a liquid [3].

Physical properties Formulation Storage stability

Procurement-Optimized Application Scenarios for Dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0)


Pharmaceutical Intermediate: Latanoprost and Bimatoprost API Manufacturing

Procurement of technical grade (85%) or synthetic grade (95%) dimethyl (2-oxo-4-phenylbutyl)phosphonate supports cost-effective HWE coupling in prostaglandin analog synthesis. The 95% yield route using methyl 3-phenylpropanoate [1] offers favorable process economics, while the LiCl-modified HWE protocol contributes to latanoprost final purity exceeding 99.9% [2].

Pharmaceutical Quality Control: Certified Bimatoprost Impurity 12 Reference Standard

For QC laboratories performing bimatoprost release testing, forced degradation studies, or stability-indicating method validation, procurement of certified Bimatoprost Impurity 12 (≥98% purity, CAS 41162-19-0) [3] is mandatory. This material includes full analytical certification (CoA, NMR, HRMS) and chain-of-custody documentation required for regulatory submissions. Generic phosphonate esters cannot substitute for this application.

Academic and Industrial HWE Olefination: β-Ketophosphonate-Specific Reactivity

The β-ketophosphonate motif of this compound provides stabilized enolate formation under mild basic conditions (NaH, t-BuOK, or DBU/LiCl) [4], enabling E-selective olefination with aldehydes in prostaglandin ω-chain construction. Researchers should specify the appropriate purity grade: 95% for exploratory synthesis, 97–98% for publication-quality or scale-up work where impurity profiles must be controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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